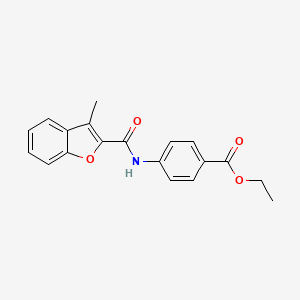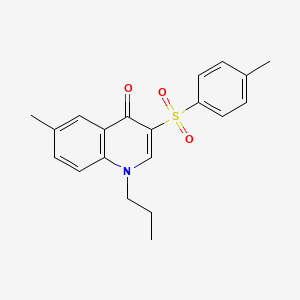
6-methyl-1-propyl-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-1-propyl-3-tosylquinolin-4(1H)-one, also known as PTQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Anticancer Properties and Apoptosis Induction
Compounds structurally related to 6-methyl-1-propyl-3-tosylquinolin-4(1H)-one, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have demonstrated potent apoptosis-inducing properties, making them viable as anticancer clinical candidates. These compounds exhibit effective blood-brain barrier penetration and show efficacy in different cancer models, highlighting their potential in oncology research (Sirisoma et al., 2009).
Fluorescent Probes for DTT Detection
A study on a two-photon fluorescent probe, specifically designed for detecting DTT (1,4-dithiothreitol), showcased the potential of quinoline derivatives in analytical chemistry. The probe's reaction with DTT leads to a strong fluorescence, enabling its use in one- and two-photon imaging of DTT in cells. This highlights the adaptability of such compounds in biological and biochemical research settings (Sun et al., 2018).
Study of Tubulin Polymerization Inhibition
Quinoline derivatives have been found to inhibit tubulin polymerization, a mechanism often targeted in cancer therapies. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have been shown to disrupt microtubule assembly and exhibit cytostatic activity against cancer cells. This highlights the role of quinoline compounds in the development of novel anticancer drugs (Gastpar et al., 1998).
Diagnostic and Therapeutic Applications in Neurodegenerative Diseases
A styrylquinoline compound has been investigated for its potential in diagnosing and treating protein misfolding diseases like Alzheimer's and prion diseases. It exhibits fluorescence in the NIR region and can interact with Aβ and prion fibrils, highlighting its potential for use in diagnosis and therapy monitoring (Staderini et al., 2013).
特性
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-11-21-13-19(20(22)17-12-15(3)7-10-18(17)21)25(23,24)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIQKIXBRSBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-propyl-3-tosylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)
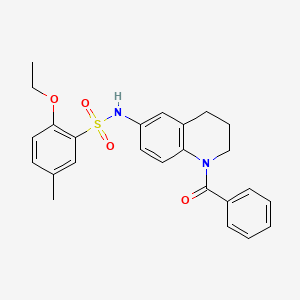
![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)
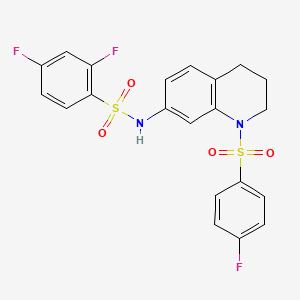
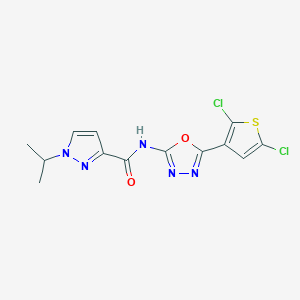
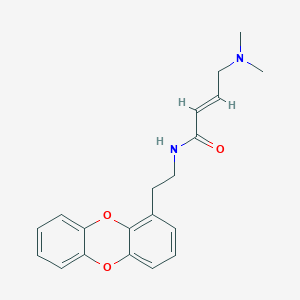
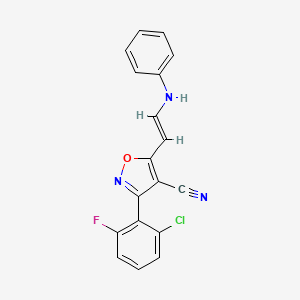
![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

